Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Description
This compound is a pyrrole derivative with three key substituents:
- Position 4: A 2-ethoxy-2-oxoethyl group (–CH₂COOEt).
- Position 3: A 3-ethoxy-3-oxopropyl group (–CH₂CH₂COOEt).
- Position 5: A methyl group (–CH₃).
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-5-22-14(19)9-8-12-13(10-15(20)23-6-2)11(4)18-16(12)17(21)24-7-3/h18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWMIDIFRFCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1CC(=O)OCC)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a member of the pyrrole family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential for various pharmacological effects, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique pyrrole ring structure, which is known for contributing to a wide range of biological activities. Its molecular formula is , and it has a molecular weight of 373.42 g/mol. The presence of ethoxy and oxoethyl substituents enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various pyrrole derivatives and their cytotoxic effects on cancer cell lines. This compound was tested against several cancer types, showing promising results in inhibiting cell proliferation.
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15.2 | |
| Other Pyrrole Derivative A | MCF7 | 10.5 | |
| Other Pyrrole Derivative B | A549 | 12.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Research indicates that pyrrole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study: Inhibition of TNF-alpha Production
In a controlled study, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Studies have shown that the compound can induce apoptotic pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Structural Analogues of Pyrrole Carboxylates
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Positioning :
- The target compound features dual ethoxy-oxoalkyl groups at positions 3 and 4, which may enhance steric hindrance and electronic effects compared to analogues with single substituents (e.g., ).
- Benzyl esters (e.g., ) improve lipophilicity, favoring organic-phase reactions, whereas ethyl esters balance solubility and stability.
Synthetic Routes: The target compound’s synthesis likely involves multi-step condensation, similar to methods in (using zinc dust and glacial acetic acid) or (Knorr pyrrole synthesis with ethyl acetoacetate). In contrast, analogues like the benzyl-substituted pyrrole in require benzyl acetoacetate as a starting material.
Functional Diversity :
- Compounds with aromatic substituents (e.g., ) may exhibit enhanced π-π stacking in biological targets, while alkyl chains (e.g., 3-ethoxy-3-oxopropyl in ) prioritize flexibility and metabolic stability.
Preparation Methods
Diketone Intermediate Formation
The Claisen condensation between β-ketoesters and diethyl oxalate serves as a foundational step. For instance, ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate derivatives have been synthesized via lithium diisopropylamide (LDA)-mediated condensation of ethyl acetoacetate with diethyl oxalate, yielding ethyl 2,4-dioxo-4-(3-ethoxy-3-oxopropyl)butanoate intermediates. Analogously, the target compound’s diketone precursor likely arises from the condensation of ethyl 3-ethoxy-3-oxopropionate with diethyl oxalate under basic conditions.
Pyrrole Ring Cyclization
Cyclization of the diketone intermediate with ammonium acetate or hydroxylamine hydrochloride generates the pyrrole core. In a representative procedure, ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate underwent cyclization with hydrazine hydrate to form pyrazole analogs, suggesting that analogous conditions (e.g., refluxing in ethanol with NH₄OAc) could facilitate pyrrole formation. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the substituted pyrrole ester after aqueous workup.
Table 1: Key Reaction Parameters for Claisen-Cyclization Method
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diketone formation | LDA, THF, –78°C, 2 hr | 65–75 | |
| Cyclization | NH₄OAc, EtOH, reflux, 24 hr | 50–60 |
Palladium-catalyzed couplings enable the introduction of ethoxy-oxoalkyl chains. For example, methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate reacted with tetraphenyltin in the presence of Pd(PPh₃)₂Cl₂ to install aryl groups. Adapting this, iodinated pyrrole intermediates could undergo coupling with tin or boronate reagents bearing ethoxy-oxoethyl/propyl moieties.
Heck-Type Alkylation
Heck reactions using α,β-unsaturated esters (e.g., ethyl acrylate) and halogenated pyrroles offer a route to β-ethoxycarbonyl substituents. A patent-described protocol heated styrene with methyl 4-(2-chlorobenzoyl)-5-methyl-1H-pyrrole-3-carboxylate and Pd(OAc)₂ at 80°C for 16 hours, demonstrating feasibility for analogous alkenes.
Table 2: Palladium-Catalyzed Coupling Conditions
| Reaction Type | Catalyst System | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 60 | 48 | 45–55 |
| Heck | Pd(OAc)₂, PPh₃, NEt₃ | 80 | 16 | 40–50 |
Sequential Alkylation and Acylation
Michael Addition for Side-Chain Installation
The pyrrole’s nucleophilic C-3 and C-4 positions permit Michael addition to α,β-unsaturated esters. A patent example employed methyl oxoacetate and butyllithium at –78°C to functionalize a pyrrole intermediate. Applying this, ethyl propiolate or analogous acceptors could deliver ethoxy-oxoalkyl chains.
Esterification via Acid Chlorides
Carboxylic acid intermediates, generated via hydrolysis of ester-protected pyrroles, undergo esterification with ethanol using thionyl chloride or DCC/DMAP. For instance, 2-(phenylmethyl)benzoic acid was converted to its acid chloride with SOCl₂ before coupling.
Hantzsch Pyrrole Synthesis with Pre-Substituted Components
β-Ketoester and Aminoketone Condensation
Classical Hantzsch methodology combines β-ketoesters (e.g., ethyl 3-ethoxy-3-oxopropionate) and α-aminoketones. Heating these components in acetic acid induces cyclodehydration, forming the pyrrole ring. Substituents are pre-installed on the β-ketoester to ensure correct regiochemistry.
Ammonium Acetate-Mediated Cyclization
A modified approach refluxes diketones with NH₄OAc in ethanol, mimicking pyrazole syntheses. This one-pot method simplifies purification but risks low yields due to competing side reactions.
Purification and Characterization
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate?
The compound can be synthesized via a multi-step approach involving acylation reactions. A typical method starts with ethyl 3-methyl-1H-pyrrole-2-carboxylate, which undergoes sequential coupling with ethoxy-substituted acyl chlorides (e.g., 3-ethoxy-3-oxopropyl chloride). For example, analogous compounds were synthesized using acyl chloride derivatives under inert conditions, with yields optimized via controlled temperature (20–40°C) and stoichiometric excess of the acylating agent . Characterization often involves electrospray ionization mass spectrometry (ESIMS) and H NMR to confirm substituent integration, as seen in structurally related pyrrole derivatives .
Q. How can the purity and structural integrity of this compound be assessed using spectroscopic methods?
- H NMR : Key diagnostic signals include the ethoxy groups (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH), methyl substituents (δ ~2.2 ppm), and pyrrole NH (δ ~12.5 ppm, broad). Discrepancies in peak splitting may arise from steric hindrance or tautomerism .
- ESIMS : The molecular ion [M+H] should align with the calculated mass (CHNO, theoretical MW 369.18). Deviations >0.5 Da suggest impurities or fragmentation .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm) and pyrrole ring vibrations (~1600 cm) .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed?
Crystallographic refinement may encounter disorder due to flexible ethoxy/oxoethyl side chains. Using SHELXL (via the SHELX suite), partial occupancy models or restrained refinement can resolve this. For example, SHELXL’s robust algorithms handle twinning and high thermal motion, critical for accurately modeling substituent conformations . Data collection at low temperature (e.g., 100 K) reduces thermal disorder, improving resolution (<0.8 Å) .
Q. How do the ethoxy and oxoethyl substituents influence the compound’s reactivity in further chemical modifications?
The ethoxy groups act as electron-withdrawing substituents, polarizing the pyrrole ring and enhancing electrophilic substitution at the 4- and 5-positions. However, steric bulk from the oxoethyl chains may hinder nucleophilic attack. Comparative studies with analogs (e.g., benzyl or methoxy variants) show reduced reactivity in alkylation reactions, suggesting steric effects dominate over electronic contributions .
Q. How can contradictory 1^11H NMR data (e.g., unexpected splitting or integration) be resolved during characterization?
Discrepancies often arise from dynamic processes like keto-enol tautomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR : Cooling to 233 K slows exchange, resolving split signals .
- 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons and identifies spatial proximity of substituents .
- Deuteration experiments : Exchanging NH protons with DO simplifies spectra by eliminating broad NH signals .
Q. What strategies optimize the yield in multi-step syntheses of this compound?
- Stepwise protection : Temporarily block reactive sites (e.g., NH with Boc groups) to prevent side reactions during acylation .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acyl chloride coupling, improving yields from ~30% to >50% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for efficient stirring and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
